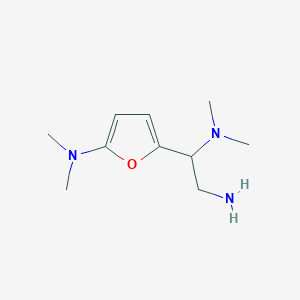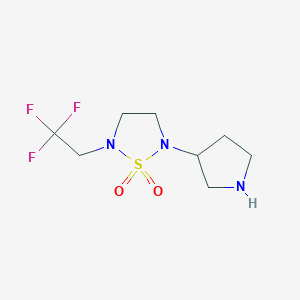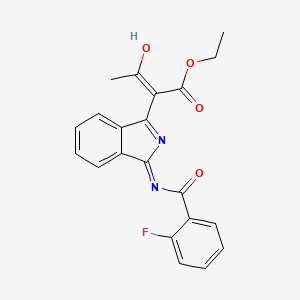
Pyrimidine-4,6(3H,5H)-dione, 2-butylthio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(butylthio)pyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione typically involves the condensation of a pyrimidine derivative with a butylthio group. One common method is the reaction of 2-chloropyrimidine with butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(butylthio)pyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position where the butylthio group is attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(butylthio)pyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The butylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-chloropyrimidine: A precursor in the synthesis of 2-(butylthio)pyrimidine-4,6(1H,5H)-dione.
2-mercaptopyrimidine: Another pyrimidine derivative with a thiol group at the 2-position.
2-methylthio-1H,5H-pyrimidine-4,6-dione: A compound with a similar structure but with a methylthio group instead of a butylthio group.
Uniqueness
2-(butylthio)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the butylthio group, which imparts distinct chemical properties and potential biological activities. Its lipophilicity and ability to undergo various chemical reactions make it a versatile compound for research and industrial applications.
属性
分子式 |
C8H12N2O2S |
|---|---|
分子量 |
200.26 g/mol |
IUPAC 名称 |
2-butylsulfanyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S/c1-2-3-4-13-8-9-6(11)5-7(12)10-8/h2-5H2,1H3,(H,9,10,11,12) |
InChI 键 |
LBKAKWRUCNPSNV-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC1=NC(=O)CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
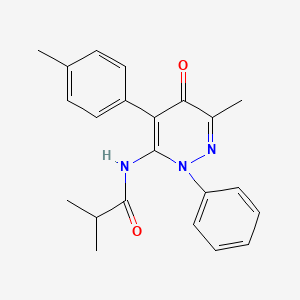
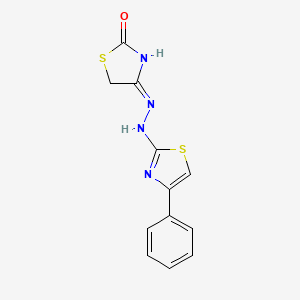
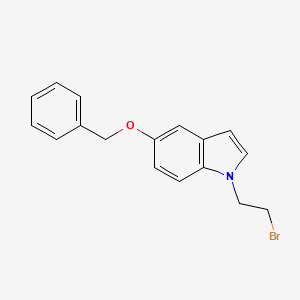

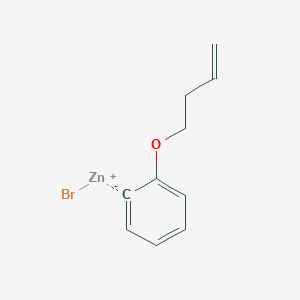
![2,4-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14870499.png)


![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
